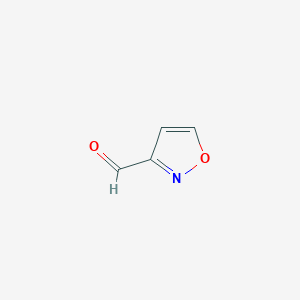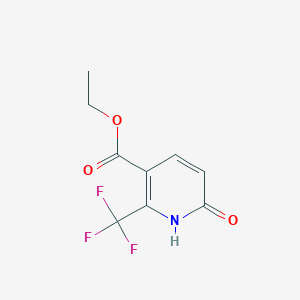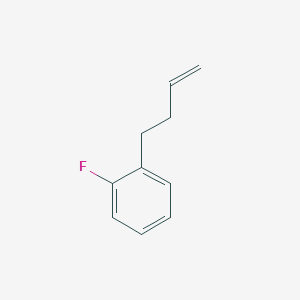
4-(2-Fluorophenyl)-1-butene
Descripción general
Descripción
4-(2-Fluorophenyl)-1-butene (also known as 4-Fluoro-1-butene) is an organic compound with the molecular formula C8H10F. It is a colorless liquid with a faint aromatic odor, and is highly flammable. 4-Fluoro-1-butene is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of fluorinated polymers and fluorinated surfactants.
Aplicaciones Científicas De Investigación
Polymerization Behavior :
- A study by Ochiai, Tomita, and Endo (2001) explored the anionic polymerization of derivatives of 4-phenyl-1-buten-3-yne, including 4-(2-fluorophenyl)-1-buten-3-yne. They found that the polymerization in tetrahydrofuran with n-BuLi/sparteine as an initiator resulted in polymers consisting of 1,2- and 1,4-polymerized units in quantitative yields. This indicates the potential use of 4-(2-Fluorophenyl)-1-butene in polymer science for creating specific polymer structures (Ochiai, Tomita, & Endo, 2001).
Synthesis of Oligomers :
- Dix, Ebdon, and Hodge (1993) synthesized telechelic methyl methacrylate and styrene oligomers with fluorophenyl ketone end groups by copolymerizing 2,3-Di-(4-fluorophenyl)buta-1,3-diene. This illustrates the application of 4-(2-Fluorophenyl)-1-butene in creating specific oligomers for advanced materials and chemical engineering (Dix, Ebdon, & Hodge, 1993).
Cycloisomerization and Hydrocarbon Conversion :
- Hofmann, Zimmermann, and Homann (1995) studied the thermal cycloisomerization of 1,4-diphenyl-1-buten-3-yne, a related compound, which indicates the potential for 4-(2-Fluorophenyl)-1-butene in hydrocarbon conversion processes. This research is significant for understanding the chemical behavior of such compounds under high-temperature conditions (Hofmann, Zimmermann, & Homann, 1995).
Catalysis in Organic Synthesis :
- In the context of pharmaceutical synthesis, Botteghi, Marchetti, Paganelli, and Persi-Paoli (2001) described the use of Rhodium catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, which is relevant to 4-(2-Fluorophenyl)-1-butene. This research is particularly important in the synthesis of neuroleptic agents, demonstrating the compound's role in medicinal chemistry (Botteghi et al., 2001).
Innovative Materials Design :
- Park, Chiesel, and Economy (1994) prepared materials including 2,2-Bis[4-"(4-fluorophenyl)buta-1,3-diynyl" phenyloxyphenyl] hexafluoropropane for use as multilayered polymeric dielectric insulators in microelectronics packaging. This study showcases the application of 4-(2-Fluorophenyl)-1-butene in the development of advanced materials for electronic applications (Park, Chiesel, & Economy, 1994).
Safety And Hazards
Again, without specific information, it’s hard to say for sure. However, many organic compounds pose some level of hazard. They can be flammable, and some may be harmful or irritating to the skin, eyes, or respiratory system456.
Direcciones Futuras
The study of new organic compounds is a vast field with many potential applications. Compounds like “4-(2-Fluorophenyl)-1-butene” could be studied for their potential uses in materials science, pharmaceuticals, or as intermediates in synthetic chemistry7.
Please note that this is a very general analysis based on the limited information available. For a more accurate analysis, more specific information about the compound would be needed. If “4-(2-Fluorophenyl)-1-butene” is a novel compound, experimental studies would be needed to determine its properties and reactivity.
Propiedades
IUPAC Name |
1-but-3-enyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPJACQYVLSKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596260 | |
| Record name | 1-(But-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1-butene | |
CAS RN |
71813-51-9 | |
| Record name | 1-(3-Buten-1-yl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71813-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(But-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)


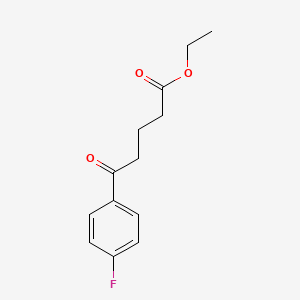
![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)
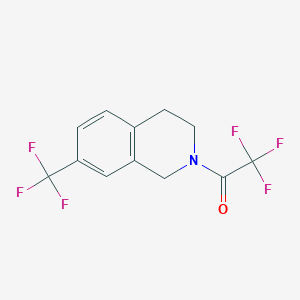


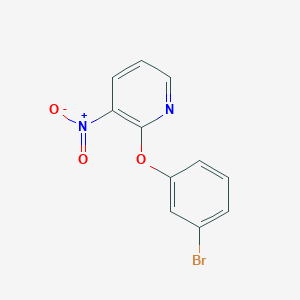
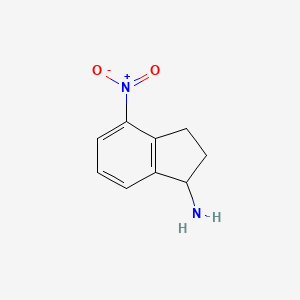

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
